molecular formula C11H8N4 B8444741 Pyrazino[2,3-c]quinolin-5-amine

Pyrazino[2,3-c]quinolin-5-amine

Número de catálogo: B8444741
Peso molecular: 196.21 g/mol
Clave InChI: OZQDEDANCMGFNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrazino[2,3-c]quinolin-5-amine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

mTOR Inhibition and Cancer Therapy

One of the primary applications of pyrazino[2,3-c]quinolin-5-amine is its use as an mTOR (mechanistic target of rapamycin) inhibitor. The mTOR pathway is crucial in regulating cell growth, proliferation, and survival, making it a significant target in cancer therapy.

Key Findings:

  • Inhibition of mTOR Complexes : Research indicates that this compound derivatives can inhibit both mTORC1 and mTORC2 complexes, which are implicated in various cancers such as mantle cell lymphoma and breast cancer. These compounds have shown promise in treating hyperproliferative disorders by modulating pathways associated with cancer cell growth and metabolism .
  • Pharmaceutical Composition : The synthesis of this compound derivatives has led to the development of new pharmaceutical compositions that exhibit potent antitumor activity .

Antitubercular Activity

Another significant application of this compound is its potential as an antitubercular agent . Recent studies have focused on the compound's ability to inhibit Mycobacterium tuberculosis.

Research Insights:

  • Inhibitory Effects on InhA Enzyme : Compounds derived from this compound have been shown to inhibit the InhA enzyme, which is essential for the survival of Mycobacterium tuberculosis. For instance, certain derivatives demonstrated a minimum inhibitory concentration (MIC) as low as 12.5 µg/mL against various strains of tuberculosis .
  • Molecular Docking Studies : Molecular docking analyses have confirmed the interactions between these compounds and their target enzymes, suggesting a mechanism for their antitubercular activity .

Molecular Rearrangement and Derivative Synthesis

The molecular rearrangement properties of this compound have also been extensively studied. This aspect is crucial for developing new derivatives with enhanced biological activities.

Notable Discoveries:

  • Formation of Hydantoin Derivatives : The reaction of this compound with isocyanic acid leads to novel hydantoin derivatives through an unprecedented molecular rearrangement. These derivatives have been characterized using NMR and mass spectrometry techniques .
  • Biological Activity Assessment : The newly synthesized compounds have undergone biological activity assessments, including cytotoxicity tests against various cancer cell lines. Some derivatives exhibited significant activity, indicating their potential as therapeutic agents .

Summary Table of Applications

Application AreaMechanism/TargetNotable Findings
Cancer TherapymTORC1 and mTORC2 InhibitionPotent against various cancers; promotes apoptosis
Antitubercular ActivityInhibition of InhA enzymeMIC as low as 12.5 µg/mL against M. tuberculosis
Molecular RearrangementFormation of hydantoin derivativesNew compounds with cytotoxic properties

Propiedades

Fórmula molecular

C11H8N4

Peso molecular

196.21 g/mol

Nombre IUPAC

pyrazino[2,3-c]quinolin-5-amine

InChI

InChI=1S/C11H8N4/c12-11-10-9(13-5-6-14-10)7-3-1-2-4-8(7)15-11/h1-6H,(H2,12,15)

Clave InChI

OZQDEDANCMGFNC-UHFFFAOYSA-N

SMILES canónico

C1=CC=C2C(=C1)C3=NC=CN=C3C(=N2)N

Origen del producto

United States

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butoxycarbonylamino)phenylboronic acid (1.0 eq.) and 3-chloropyrazine-2-carbonitrile (1.0 eq.) in toluene (0.44 M) was mixed with tetrakis(triphenyl-phosphine)palladium (5 mol %) and 2N aqueous potassium carbonate solution (2.0 eq.). The reaction was heated to 100° C. and stirred overnight. After cooling to ambient temperature, the reaction content was diluted with 2% methanol in dichloromethane and water. The two phases were separated, and the aqueous layer was extracted twice with 2% methanol in dichloromethane. The combined organic layers were washed with brine, dried over anhydrous MgSO4, and concentrated en vacuo. The crude product was purified by flash chromatography on a COMBIFLASH® system (ISCO) using 0-50% ethyl acetate in hexane to give a solid. 1H NMR (acetone d-6): δ 9.14 (s, 1H), 8.95 (s, 1H), 8.77 (d, 1H), 7.63-7.66 (m, 2H), 7.38 (t, 1H), 6.77 (br, 2H). LRMS [M+H]=197.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.